2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide typically involves the condensation of 3-methylquinazoline-2,4(1H,3H)-dione with 2-nitrobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties, such as anticancer and antimicrobial activities, are of significant interest. It is being investigated for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-phenylacetamide
- 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(2-nitrophenyl)acetamide has a unique nitro group position, which may influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions.
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-19-16(23)11-6-2-4-8-13(11)20(17(19)24)10-15(22)18-12-7-3-5-9-14(12)21(25)26/h2-9H,10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHKIXXSIWTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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